Alcian yellow

Histochemistry Mucosubstance analysis Glycosaminoglycan differentiation

Substituting Alcian Blue for Alcian Yellow in mucin staining causes documented dye displacement artifacts, compromising H. pylori detection contrast. Alcian Yellow provides unique yellow chromatic contrast essential for the Leung staining method. • Leung stain: H. pylori sensitivity comparable to Giemsa, ~75% less technologist time vs. Modified Steiner, lower material costs • Blue-white fluorescence (320-340 nm UV) enables correlative brightfield/fluorescence imaging in a single-dye workflow • High-purity (>97%) ensures batch-to-batch staining consistency for high-volume clinical histopathology labs

Molecular Formula C40H46ClN8S4+
Molecular Weight 802.6 g/mol
CAS No. 61968-76-1
Cat. No. B1666825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlcian yellow
CAS61968-76-1
SynonymsAlcian yellow;  C.I. Ingrain Yellow 1
Molecular FormulaC40H46ClN8S4+
Molecular Weight802.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1CSC(=[N+](C)C)N(C)C)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C(=C6)CSC(=[N+](C)C)N(C)C)C.[Cl-]
InChIInChI=1S/C40H46N8S4.ClH/c1-25-19-35-33(21-29(25)23-49-39(45(3)4)46(5)6)41-37(51-35)27-11-15-31(16-12-27)43-44-32-17-13-28(14-18-32)38-42-34-22-30(26(2)20-36(34)52-38)24-50-40(47(7)8)48(9)10;/h11-22H,23-24H2,1-10H3;1H/q+2;/p-1
InChIKeyAWDFVJLJWLVKRP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alcian Yellow: Chemical Identity and Histological Role


Alcian Yellow (CAS 61968-76-1, C.I. 12840), also known as Ingrain Yellow 1 or Alcian Yellow GXS, is a cationic azo dye with the molecular formula C40H46Cl2N8S4 and a molecular weight of 838.01 g/mol . It exists as an organic chloride salt comprising an iminium ion component and functions primarily as a histological dye and fluorochrome [1]. The compound exhibits an absorbance maximum at approximately 393 nm and demonstrates fluorescence under ultraviolet excitation (320–340 nm), producing a blue-white emission when bound to nucleic acid-containing structures [2]. Alcian Yellow selectively binds to acidic polysaccharides, including carboxylated and sulfated mucosubstances, forming stable, insoluble complexes in tissue sections [3]. Its core application lies in histochemical staining protocols for visualizing acidic mucins in gastrointestinal, respiratory, and neurosecretory tissues, where it provides yellow contrast distinct from other Alcian-series dyes [4].

Why Alcian Yellow Cannot Be Substituted by Alcian Blue


Alcian Yellow is not interchangeable with Alcian Blue or other in-class cationic dyes due to fundamental differences in dye displacement kinetics, binding site occupancy, and chromatic contrast properties. Direct experimental evidence demonstrates that Alcian Blue actively displaces Alcian Yellow from both carboxyl and sulfate groups of mucosubstances in sequential staining protocols, with the degree of displacement varying widely across different mucosubstance types and depending critically on dye concentration and staining duration [1]. This displacement behavior means that protocols validated with Alcian Yellow cannot simply substitute Alcian Blue without extensive re-optimization of staining times, concentrations, and expected visual outcomes. Furthermore, Alcian Yellow provides unique yellow chromatic contrast against blue counterstains in dual-staining applications such as the Leung method for Helicobacter pylori detection, a contrast profile that alternative mucin stains (including Alcian Blue, which produces blue-green hues) cannot replicate without fundamentally altering the differential visualization scheme [2]. Substitution therefore risks both quantitative staining inconsistency and qualitative loss of diagnostic contrast.

Quantitative Evidence: Alcian Yellow vs. Alcian Blue and H. pylori Stains


Competitive Displacement of Alcian Yellow by Alcian Blue

In sequential Alcian Yellow-Alcian Blue staining of tissue mucosubstances, Alcian Blue was found to stain mucosubstances in the second step despite prior staining with Alcian Yellow [1]. Quantitative analysis of dye binding indicated that Alcian Blue displaces Alcian Yellow from both carboxyl and sulfate half-ester groups, with the degree of displacement varying widely across different mucosubstance types [1]. Under identical staining conditions in both steps, the sequential method does not provide reliable simultaneous differentiation of carboxyl and sulfate groups; however, non-sulfated acid mucosaccharides can be distinguished from sulfated mucosaccharides using this approach [1].

Histochemistry Mucosubstance analysis Glycosaminoglycan differentiation

H. pylori Detection: Leung Stain vs. Giemsa and Modified Steiner

In a comparative study of 60 endoscopic mucosal biopsy specimens with H. pylori gastritis, the Alcian yellow-toluidine blue (Leung) stain demonstrated detection time and H. pylori scores comparable to Giemsa and modified Steiner (MS) methods, while offering quantifiable operational advantages [1]. In a subset of 17 cases stained with serial 5-μm step sections, the Leung stain enhanced detection time and compared favorably with the Giemsa method, though the MS method was somewhat superior in absolute detection [1]. H. pylori scores (scale 1–5) were similar among all three methods [1].

Helicobacter pylori detection Gastric biopsy Diagnostic histopathology

Fluorescence Properties: Alcian Yellow UV Emission vs. Alcian Blue

Alcian Yellow exhibits distinct fluorescence characteristics under ultraviolet excitation, with chromatin and basophilic cytoplasm from cell smears showing blue-white emission dependent on nucleic acid presence [1]. Glycosaminoglycan-containing structures including mast cell granules and cartilage matrix appear brightly fluorescent [1]. Optimal excitation occurs at 320–340 nm, with emission wavelength showing concentration dependence [1]. Alcian Blue, by contrast, is not documented as a fluorescent dye for microscopy applications and lacks comparable UV-excitable emission properties [2].

Fluorescence microscopy Nucleic acid detection Cytology

Purity Grade Variability Across Suppliers

Alcian Yellow is commercially available at varying purity grades that directly affect staining reproducibility and protocol standardization. Documented purity specifications range from 60.00% [1] to ≥87% (assay) , with high-purity grades specified at >98% (≥98%) and NLT 97% (Not Less Than 97%) . This ~27–38 percentage-point purity differential between lowest and highest commercial grades can significantly impact effective dye concentration in working solutions, staining intensity consistency, and cross-laboratory protocol transferability.

Reagent procurement Quality control Histological dye standardization

Neurosecretory Cell Differentiation by AB/AY Dual Staining

In a comparative neurosecretory study of three terrestrial pulmonate species using the Alcian Blue-Alcian Yellow (AB/AY) staining method, distinct neurosecretory cell types were quantified: Deroceras reticulatum (9 cell types), Arion hortensis (11 cell types), and Helix aspersa (13 cell types) [1]. The AB/AY technique produced cells staining in different shades of green and yellow, with histochemical differences reflecting ultrastructural variations in elementary granule size and appearance [1]. Some cell types formed distinct groups of up to 50 cells [1]. While both Alcian Blue and Alcian Yellow are required in combination for this application, the yellow-staining component provided by Alcian Yellow is essential for the differential chromatic contrast that enables discrimination of specific neurosecretory subpopulations [1].

Neurosecretion Comparative neuroanatomy Invertebrate histology

Validated Application Scenarios for Alcian Yellow


Cost-Effective H. pylori Screening in Gastric Biopsies

Based on head-to-head comparison data showing that the Alcian yellow-toluidine blue (Leung) stain provides H. pylori detection sensitivity comparable to Giemsa while reducing technologist time by approximately 75% relative to Modified Steiner staining and lowering material costs [1], this compound is indicated for high-volume clinical histopathology laboratories processing gastric biopsies for H. pylori gastritis diagnosis. The protocol delivers yellow-stained mucins against dark blue H. pylori organisms, enabling rapid visual discrimination with minimal training [1]. Procurement of high-purity Alcian Yellow (>97%) is recommended to ensure consistent staining intensity across large sample cohorts .

Differentiating Sulfated and Non-Sulfated Mucosaccharides

Experimental evidence from direct dye-binding studies demonstrates that sequential Alcian Yellow-Alcian Blue staining can distinguish non-sulfated acid mucosaccharides from sulfated mucosaccharides, despite documented Alcian Blue displacement of Alcian Yellow from both carboxyl and sulfate groups [1]. This application requires careful control of dye concentration and staining duration in the second (Alcian Blue) step, as displacement degree varies by mucosubstance type [1]. Laboratories investigating glycosaminoglycan composition in cartilage, mast cell, or epithelial tissues should select Alcian Yellow with documented purity specifications to minimize batch-to-batch binding variability .

Correlative Brightfield and Fluorescence Microscopy

Alcian Yellow's documented fluorescence properties—blue-white emission under 320–340 nm UV excitation from chromatin, basophilic cytoplasm, and glycosaminoglycan-containing structures such as mast cell granules and cartilage matrix [1]—enable single-dye correlative brightfield and fluorescence imaging workflows. This dual-mode capability reduces reagent complexity in studies requiring both conventional histological assessment and fluorescence-based quantification of nucleic acid distribution or GAG content. Laboratories should verify that procured Alcian Yellow exhibits the expected fluorescence emission profile, as purity variations may affect fluorescence intensity and concentration-dependent emission wavelength [1].

Neurosecretory Cell Mapping in Invertebrates

The Alcian Blue-Alcian Yellow (AB/AY) method has been quantitatively validated for distinguishing 9–13 distinct neurosecretory cell types in pulmonate central ganglia, with cells staining in differential green-to-yellow shades that reflect ultrastructural granule heterogeneity [1]. This application is indicated for researchers conducting comparative neuroanatomical studies in gastropod mollusks or other invertebrate model systems where reproducible identification of neurosecretory cell populations is required. The yellow chromatic component provided by Alcian Yellow is essential for achieving the full differential color range that enables cell-type discrimination [1]. Standardized, high-purity Alcian Yellow is recommended to maintain consistent staining hues across experimental replicates .

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